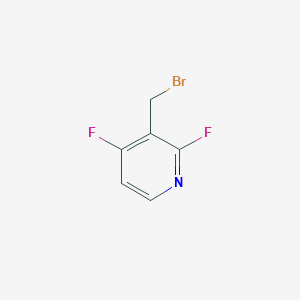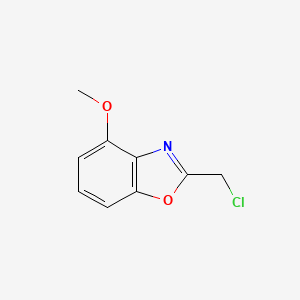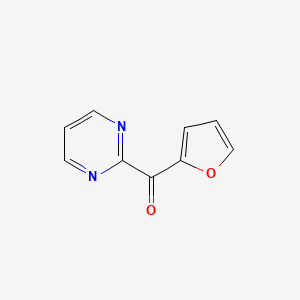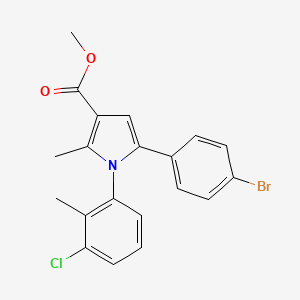![molecular formula C7H9N B12860110 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile](/img/structure/B12860110.png)
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile typically involves the use of [1.1.1]propellane as a key starting material. One common method includes the radical addition of nitriles to [1.1.1]propellane, which can be achieved under photoredox conditions. This method leverages the strain-release mechanism of [1.1.1]propellane to form the bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production of this compound may involve scalable flow chemistry techniques. For instance, the reaction between alkyl iodides and [1.1.1]propellane under light irradiation has been demonstrated to produce bicyclo[1.1.1]pentane derivatives in large quantities without the need for catalysts or additives .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrile carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over palladium catalysts are frequently used.
Substitution: Grignard reagents and organolithium compounds are often employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitrile oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile has found applications in several scientific research areas:
Chemistry: The compound is used as a building block for synthesizing complex molecules with unique three-dimensional structures.
Biology: It serves as a bioisostere for phenyl rings in drug design, enhancing the pharmacokinetic properties of pharmaceutical candidates.
Medicine: The compound’s derivatives are investigated for their potential as therapeutic agents due to their improved solubility and metabolic stability.
Industry: It is utilized in the development of advanced materials, such as liquid crystals and molecular rods.
Mecanismo De Acción
The mechanism of action of 2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile involves its interaction with molecular targets through its strained bicyclic structure. This strain facilitates the formation of reactive intermediates, which can engage in various chemical transformations. The compound’s bioisosteric properties allow it to mimic the behavior of phenyl rings, thereby interacting with biological targets in a similar manner .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which serves as a core structure for various derivatives.
Cubane: Another highly strained bicyclic compound used as a bioisostere.
Adamantane: A tricyclic compound with similar applications in medicinal chemistry.
Uniqueness
2-(1-Bicyclo[1.1.1]pentanyl)acetonitrile is unique due to its combination of a nitrile functional group with the bicyclo[1.1.1]pentane core. This combination imparts distinct reactivity and bioisosteric properties, making it a valuable scaffold in drug design and materials science .
Propiedades
Fórmula molecular |
C7H9N |
|---|---|
Peso molecular |
107.15 g/mol |
Nombre IUPAC |
2-(1-bicyclo[1.1.1]pentanyl)acetonitrile |
InChI |
InChI=1S/C7H9N/c8-2-1-7-3-6(4-7)5-7/h6H,1,3-5H2 |
Clave InChI |
UIADQDIRJAXUPO-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
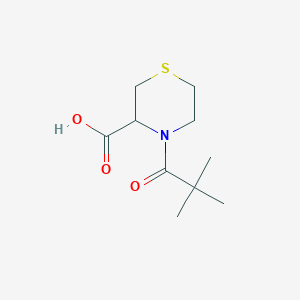
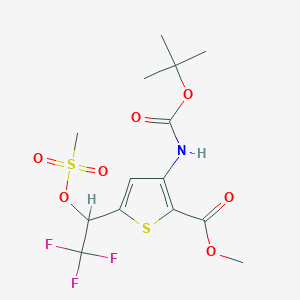

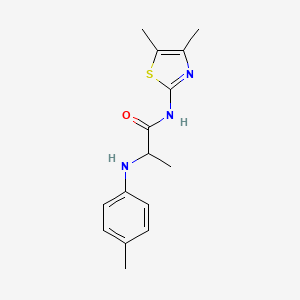
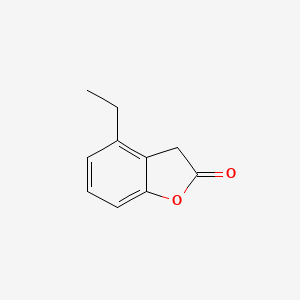
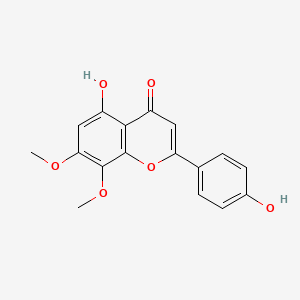

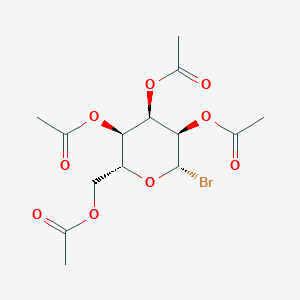
![3-(2-Chlorobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12860069.png)
